molecular formula C8H7Br2N B8740048 3,5-Dibromo-4-prop-2-enylpyridine

3,5-Dibromo-4-prop-2-enylpyridine

Cat. No.: B8740048
M. Wt: 276.96 g/mol
InChI Key: HILZNHNPAQKLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-prop-2-enylpyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of two bromine atoms at the 3rd and 5th positions and an allyl group at the 4th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-prop-2-enylpyridine can be achieved through several methods. One common approach involves the bromination of 4-allylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the 3rd and 5th positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-prop-2-enylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The allyl group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield saturated derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Saturated pyridine derivatives.

Scientific Research Applications

3,5-Dibromo-4-prop-2-enylpyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-prop-2-enylpyridine involves its interaction with various molecular targets. The bromine atoms and the allyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

    3,5-Dibromopyridine: Lacks the allyl group, making it less reactive in certain coupling reactions.

    3,5-Difluoropyridine: Contains fluorine atoms instead of bromine, leading to different reactivity and applications.

    4-Allylpyridine: Lacks the bromine atoms, resulting in different chemical behavior and reactivity.

Uniqueness: 3,5-Dibromo-4-prop-2-enylpyridine is unique due to the presence of both bromine atoms and an allyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H7Br2N

Molecular Weight

276.96 g/mol

IUPAC Name

3,5-dibromo-4-prop-2-enylpyridine

InChI

InChI=1S/C8H7Br2N/c1-2-3-6-7(9)4-11-5-8(6)10/h2,4-5H,1,3H2

InChI Key

HILZNHNPAQKLHI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=NC=C1Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A THF (100 mL) solution of 3,5-dibromopyridine (5 g, 21.1 mmol) at −78° C. was added via cannula to a solution of LDA (22.2 mmol) in THF (700 mL) at −78° C. keeping the temperature <60° C. After stirring for 10 min. at −78° C., allyl bromide (2.56 mL, 29.5 mmol) was added via syringe and the reaction mixture was stirred for 2 hr at −78° C. Saturated NH4Cl (100 mL) was added slowly to quench the reaction. The organic layer was separated, washed with brine and dried (MgSO4). Filtration and concentration in vacuo gave the title compound as an oil which was purified by chromatography on silica gel with hexane:ethyl acetate 9:1.
Quantity
2.56 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
22.2 mmol
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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